

# Unraveling the Clinical Development of GLG-801: A STAT3 Inhibitor in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GLG-801

Cat. No.: B1192756

[Get Quote](#)

Despite its progression to Phase II clinical trials for Chronic Lymphocytic Leukemia (CLL) and Phase I/II studies for breast and other solid tumors, specific quantitative clinical trial data for the STAT3 inhibitor **GLG-801** remains largely unavailable in the public domain. This lack of accessible results precludes a direct, data-driven comparison with alternative therapies. However, an examination of the developmental context of **GLG-801** and the landscape of other STAT3 inhibitors in clinical trials can provide valuable insights for researchers, scientists, and drug development professionals.

**GLG-801**, a repurposed drug identified as a potent STAT3 inhibitor, was licensed by GLG Pharma from the Dana-Farber Cancer Institute and the H. Lee Moffitt Cancer Center.[\[1\]](#)[\[2\]](#) The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion, making it a compelling target for cancer therapy. The progression of **GLG-801** into Phase II trials suggests that the earlier Phase I studies demonstrated an acceptable safety profile and potential for anti-tumor activity. The Phase I/II studies were reportedly conducted at the Dana-Farber Cancer Institute for patients with CLL.[\[2\]](#)

## The STAT3 Signaling Pathway: A Key Therapeutic Target

The STAT3 signaling cascade is a central node in cellular communication, relaying signals from various cytokines and growth factors to the nucleus to regulate gene expression. In many

cancers, this pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GLG 801 - AdisInsight [adisinsight.springer.com]
- 2. Introducing A Spinoff from the prestigious Moffitt Cancer Center [nwclinicalresearch.com]
- To cite this document: BenchChem. [Unraveling the Clinical Development of GLG-801: A STAT3 Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192756#clinical-trial-data-for-glg-801]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)